(E)-5-(pyridin-4-yl)-1-(styrylsulfonyl)indoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

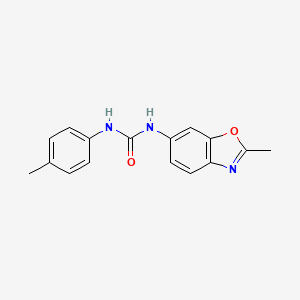

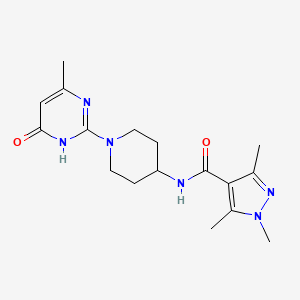

(E)-5-(pyridin-4-yl)-1-(styrylsulfonyl)indoline, also known as PSI, is a chemical compound that has been widely used in scientific research due to its unique properties. PSI is a potent and selective inhibitor of protein phosphatase 1 (PP1), which plays a crucial role in regulating a wide range of cellular processes, including cell division, metabolism, and gene expression.

Aplicaciones Científicas De Investigación

GPR119 Agonists for Anti-diabetic Agents

A structurally novel GPR119 agonist with a 5-(methylsulfonyl)indoline motif was identified as an early lead compound for anti-diabetic agents. Structural modifications to this motif, including the installation of a carbonyl group and a methyl group, significantly enhanced agonistic activity. This research led to the discovery of potent indoline-based GPR119 agonists that effectively lowered plasma glucose levels in rat models, suggesting potential applications in diabetes management (Sato et al., 2014).

5-Lipoxygenase-activating Protein Inhibitors

Research on the development of 5-lipoxygenase-activating protein inhibitors led to the creation of potent and selective compounds with excellent in vitro and in vivo inhibition of leukotriene synthesis. These compounds, which include indoline derivatives, have shown efficacy in models of allergen-induced asthma, indicating their potential in treating inflammatory diseases (Hutchinson et al., 2009).

Antimicrobial Activities

Indoline derivatives have been synthesized and evaluated for their antimicrobial activities. The synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation against various microbial strains highlighted the antimicrobial potential of these compounds, contributing to the search for new antimicrobial agents (Bayrak et al., 2009).

5-HT6 Receptor Ligands

The synthesis and pharmacological evaluation of N(1)-arylsulfonyl-3-(pyrrolidin-3-yl)-1H-indole derivatives demonstrated potent binding affinity and activity at the 5-HT(6) receptor, a target of interest for cognitive enhancement and the treatment of neurological disorders. These findings underscore the therapeutic potential of indoline derivatives in the field of neuropharmacology (Nirogi et al., 2011).

Dye-Sensitized Solar Cells

Indoline dyes, specifically metal-free organic dyes with a novel type of indoline structure, have been reported to achieve high efficiencies in dye-sensitized solar cells (DSSCs). The optimization of these dyes led to solar energy to current conversion efficiencies comparable to those of conventional metal-based dyes, highlighting the potential of indoline derivatives in renewable energy technologies (Horiuchi et al., 2004).

Propiedades

IUPAC Name |

1-[(E)-2-phenylethenyl]sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S/c24-26(25,15-11-17-4-2-1-3-5-17)23-14-10-20-16-19(6-7-21(20)23)18-8-12-22-13-9-18/h1-9,11-13,15-16H,10,14H2/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTURLRDHUZNHB-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2,6-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2526868.png)

![tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B2526873.png)

![N-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2526877.png)

![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2526883.png)

![5-((2,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526885.png)

![N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2526886.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2526887.png)